Product packaging for 1-Oxacyclohexadec-3-en-2-one(Cat. No.:CAS No. 77419-01-3)

1-Oxacyclohexadec-3-en-2-one

Cat. No.: B11724585
CAS No.: 77419-01-3
M. Wt: 238.37 g/mol
InChI Key: KHLFMZDGADSQGR-UHFFFAOYSA-N
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Description

Contextualization within Macrocyclic Lactone Chemistry and Nomenclature

Macrocyclic lactones, or macrolactones, are a class of organic compounds characterized by a large ring structure containing a cyclic ester functional group. wikipedia.org These rings typically consist of 12 or more atoms. ontosight.ai The nomenclature of these compounds is systematic, providing clear information about their structure. wikipedia.org For 1-Oxacyclohexadec-3-en-2-one, the IUPAC name precisely describes its molecular architecture. nih.gov

A breakdown of the name reveals the following structural details:

1-Oxa- : Indicates an oxygen atom replaces a carbon at the first position of the ring, forming the ester linkage. wikipedia.org

-cyclohexadec- : Specifies a sixteen-membered ring.

-3-en- : Denotes a double bond located at the third carbon position.

-2-one : Refers to a ketone (carbonyl group) at the second position, which is part of the lactone (cyclic ester) functional group. wikipedia.org

This compound is, therefore, a 16-membered unsaturated macrolide. ontosight.ai Its structure includes an α,β-unsaturated ketone system within the large ring, a feature that significantly influences its chemical reactivity. The presence of this enone system makes it susceptible to reactions like conjugate additions.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC15H26O2 nih.gov
Molecular Weight238.37 g/mol nih.gov
CAS Number77419-01-3 nih.gov
Topological Polar Surface Area26.3 Ų nih.govnih.gov
Hydrogen Bond Acceptor Count2 nih.gov
IUPAC NameThis compound nih.gov

Significance and Research Landscape of this compound

The significance of this compound in chemical research stems from its identity as a macrocyclic lactone, a structural motif found in many natural products and commercially important molecules, such as fragrances and pharmaceuticals. ontosight.aigoogle.com Macrocyclic lactones as a class are known for a range of biological activities, including antimicrobial and antiparasitic properties. ontosight.ainih.gov

Research interest in specific unsaturated macrocycles like this compound often revolves around their synthesis and potential as building blocks for more complex molecules. Synthetic strategies for macrolactones are a key area of organic chemistry, with methods including macrolactonization of ω-hydroxycarboxylic acids and ring-closing metathesis. eurjchem.com For instance, ring-closing metathesis using catalysts like Grubbs' second-generation catalyst is a modern approach for creating such large rings. eurjchem.com Another established method is the intramolecular cyclization of long-chain hydroxy acids, often requiring high dilution to favor the formation of the macrocycle over polymerization.

The α,β-unsaturated nature of this compound makes it a reactive intermediate. This functionality allows it to participate in various chemical transformations, making it a valuable tool in synthetic chemistry. While some macrocyclic lactones are widely used as fragrance components, like the isomer known as Habanolide, the research landscape for this compound itself is more specialized, focusing on its synthesis and chemical properties as a representative of unsaturated large-ring systems. nih.gov The study of such molecules contributes to a broader understanding of how ring size and functional groups influence chemical reactivity and conformation in large cyclic systems.

Table 2: Summary of Research Interest in Unsaturated Macrolactones
Area of ResearchKey Findings and MethodologiesSource
Synthetic MethodologiesKey methods include ring-closing metathesis (RCM) and macrolactonization of hydroxyacid precursors. Biocatalytic routes using enzymes like Candida antarctica lipase (B570770) B (CAL-B) are also employed. eurjchem.com
Chemical ReactivityThe integrated α,β-unsaturated ketone (enone) system allows for conjugate additions and cycloadditions, though reactivity can be affected by the steric hindrance of the macrocyclic structure.
Structural MotifThe macrocyclic lactone structure is an important feature in many natural products and commercial chemicals, driving interest in the synthesis of various isomers and analogues. ontosight.aigoogle.com
Polymer ChemistryCertain isomers can be used in the synthesis of polymers; for example, the related compound Globalide is used to create polyglobalide (PGl), a semicrystalline polymer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O2 B11724585 1-Oxacyclohexadec-3-en-2-one CAS No. 77419-01-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxacyclohexadec-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h11,13H,1-10,12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLFMZDGADSQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCOC(=O)C=CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40892087
Record name Oxacyclohexadec-​3-​en-​2-​one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77419-01-3, 34902-57-3
Record name Oxacyclohexadec-​3-​en-​2-​one
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URL https://comptox.epa.gov/dashboard/DTXSID40892087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxacyclohexadecen-2-one
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Synthetic and Biosynthetic Pathways of 1 Oxacyclohexadec 3 En 2 One

Chemical Synthesis Methodologies

The chemical synthesis of 1-Oxacyclohexadec-3-en-2-one and related macrocyclic lactones involves a variety of strategic approaches, ranging from the modification of existing large-ring structures to the construction of the macrocycle from linear precursors through ring-closing reactions.

Established Routes Utilizing Cyclopentadecanone Precursors

One of the established methods for synthesizing 16-membered macrocyclic lactones involves the expansion of a 15-membered carbocycle, cyclopentadecanone. This precursor can undergo a Baeyer-Villiger oxidation to introduce an oxygen atom into the ring, forming the corresponding lactone, oxacyclohexadecan-2-one. Subsequent chemical modifications are then required to introduce the double bond at the desired position, such as the C3 position for this compound.

Exploration of Alternative Chemical Transformation Strategies for Macrocyclization

Beyond ring expansion, several other macrocyclization strategies have been developed for the synthesis of this compound and its analogs. These methods focus on forming the large ring from an appropriate acyclic precursor.

Macrolactonization of ω-Hydroxycarboxylic Acids: This is a classical and widely used approach that involves the intramolecular esterification of a long-chain hydroxy acid, such as 15-hydroxypentadec-2-enoic acid. The reaction typically requires high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. Various activating agents and catalysts can be employed to facilitate the ring closure.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful and versatile tool for constructing macrocycles, including unsaturated lactones. scentspiracy.commdpi.com This method uses a diene precursor, an acyclic ester containing two terminal double bonds, which is then cyclized using a ruthenium-based catalyst, such as a Grubbs catalyst. acs.org The position of the resulting double bond in the macrocycle is determined by the positions of the alkene functionalities in the linear precursor. RCM is often favored for its high functional group tolerance and atom economy. scentspiracy.com

Synthesis from Renewable Resources: There is growing interest in synthesizing macrocyclic lactones from renewable feedstocks like vegetable oils. acs.orgd-nb.info For example, olive oil, which is rich in oleic acid, can be chemically modified to produce olefinic esters that serve as precursors for RCM, leading to various macrocyclic lactones. acs.org

A summary of key macrocyclization strategies is presented in the table below.

Strategy Precursor Type Key Features References
Macrolactonizationω-Hydroxycarboxylic AcidClassical method, requires high dilution to prevent polymerization.
Ring-Closing Metathesis (RCM)Acyclic Diene EsterPowerful, versatile, high atom economy, uses specific catalysts (e.g., Grubbs). scentspiracy.commdpi.comacs.org
Baeyer-Villiger OxidationCyclic Ketone (e.g., Cyclopentadecanone)Ring expansion method, introduces an oxygen atom into a carbocyclic ring.
DepolymerizationAliphatic PolyesterThermal or catalytic breakdown of a polymer to yield cyclic monomers. acs.org

Considerations for Industrial Scale Synthesis Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and sustainability.

Raw Material Cost and Availability: The choice of starting materials is critical. Industrially viable syntheses often rely on inexpensive and readily available feedstocks. For example, the synthesis of key intermediates like 1,5,9-cyclododecatriene (B1592173) from the trimerization of butadiene is a cornerstone of the industrial production of some macrocyclic musks. acs.org Similarly, routes utilizing vegetable oils or their derivatives are being explored as sustainable alternatives. acs.orgd-nb.info

Process Efficiency and Yield: Optimizing reaction conditions to maximize yield and throughput is paramount. Catalytic methods, such as Ring-Closing Metathesis (RCM), are highly advantageous for large-scale manufacturing due to their high efficiency, selectivity, and atom economy, which became particularly feasible after 1990. scentspiracy.com

Biosynthetic Origins and Natural Isolation

While chemical synthesis provides a reliable supply of this compound and its isomers, nature also produces a vast array of macrocyclic compounds.

Identification and Production from Microbial Sources (e.g., Streptomyces species)

Microorganisms, particularly bacteria of the genus Streptomyces, are well-known producers of a diverse range of secondary metabolites, including macrolide antibiotics. nih.gov There is evidence that 1-Oxacyclohexadecen-2-one can be produced via the fermentation of microorganisms, with Streptomyces species being cited as a source. ontosight.ai These bacteria possess complex enzymatic machinery, such as polyketide synthases (PKS), which are responsible for constructing the carbon backbones of these macrocycles from simple building blocks like acetate (B1210297) and propionate. The complete genome sequencing of strains like Streptomyces globisporus C-1027 has revealed numerous gene clusters related to the biosynthesis of diverse secondary metabolites, highlighting the potential for discovering new natural products and their biosynthetic pathways. nih.gov

Isolation and Characterization from Botanical and Marine Biological Systems

Macrocyclic lactones are also found in the plant and marine kingdoms. 1-Oxacyclohexadecen-2-one has been reported as a naturally occurring compound isolated from various plants and marine organisms such as sponges and corals. ontosight.ai The structural diversity of macrolides from natural sources is vast, with many possessing useful biological activities. helsinki.fi For example, the related macrocyclic musk ambrettolide was first isolated from ambrette seed oil. google.com It is important to note that while some isomers of oxacyclohexadecen-2-one (B1590494) are found in nature, other commercially important isomers, such as Habanolide, are considered to be fully synthetic. scentspiracy.comontosight.ai This distinction underscores the dual synthetic and natural origins of this class of compounds.

Modern Catalytic Approaches for Macrocyclic Lactones

The construction of macrocycles is an entropically challenging process that traditionally required high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. iiserpune.ac.in Modern synthetic chemistry has largely overcome these limitations through the development of powerful catalytic methods. These approaches offer significant advantages over stoichiometric reagents, including improved efficiency, sustainability, and atom economy, aligning with the principles of green chemistry. iiserpune.ac.inmdpi.com

Catalytic routes, particularly those employing transition metals or enzymes, have become central to the synthesis of macrocyclic lactones. iiserpune.ac.innih.gov Heterogeneous catalysts, such as Ru-zeolite, have been employed for dehydrative macrolactonization, yielding a diverse range of lactones with ring sizes from 12 to 19 members. iiserpune.ac.in Biocatalytic methods, utilizing enzymes like lipases, also represent a modern approach, offering benefits in sustainability and stereocontrol. For instance, Candida antarctica lipase (B570770) B (CAL-B) has been used for the direct cyclization of hydroxy acid precursors.

Application of Ring-Closing Metathesis (RCM) in Macrocyclic System Synthesis

Ring-Closing Metathesis (RCM) has emerged as one of the most versatile and powerful strategies for the formation of carbon-carbon double bonds within a cyclic framework. acs.org This transition-metal catalyzed reaction is exceptionally effective for synthesizing medium and large rings (from 5- to 30-membered) from acyclic diene precursors. acs.orgorganic-chemistry.org The driving force for the reaction, especially when using terminal olefins, is the productive removal of volatile ethylene (B1197577) gas from the reaction system. organic-chemistry.org

The synthesis of this compound has been successfully achieved using RCM. One specific method involves the cyclization of a diene precursor using a second-generation Grubbs' catalyst. rsc.org In a documented synthesis, a precursor diene was refluxed in dichloromethane (B109758) with 20 mol% of Grubbs' II catalyst for four hours, affording this compound in a 68% yield. rsc.org RCM is widely applicable, and various ruthenium-based catalysts (e.g., Grubbs' first and second generation, Hoveyda-Grubbs catalysts) are frequently utilized for the synthesis of macrocyclic lactones of various ring sizes. mdpi.comeurjchem.comnih.gov

Table 1: RCM Synthesis of this compound and Related Macrocycles
Target CompoundPrecursorCatalystConditionsYieldSource
This compoundDiene Precursor 18Grubbs' II catalyst (20 mol%)CH₂Cl₂, reflux, 4 h68% rsc.org
(E)-Oxacyclohexadec-14-en-2-oneAllyl erucateGrubbs' II catalystNot specifiedNot specified eurjchem.com
(E)-Oxacyclohexadec-11-en-2-one5-Hexenyl undec-10-enoateGrubbs' II catalystNot specifiedNot specified eurjchem.com
16-membered lactoneCH₂=CH(CH₂)₈COO(CH₂)₄CH=CH₂Ru31 catalystNot specifiedHigher yield than Ru11 mdpi.com

Chemo- and Stereoselective Synthesis Considerations in Lactone Formation

Controlling chemo- and stereoselectivity is paramount in modern organic synthesis, as the biological activity or olfactory properties of a molecule often depend on a specific three-dimensional arrangement. nih.gov In the context of macrocyclic lactone synthesis, this involves selectively reacting one functional group in the presence of others (chemoselectivity) and controlling the configuration of the newly formed double bond (stereoselectivity).

Chemoselectivity can be addressed through enzymatic catalysis. Lipases, for example, can exhibit high regioselectivity. In a chemoenzymatic route towards a related macrolide, Novozym 435 (an immobilized form of CAL-B) was used to regioselectively acylate a primary methylcarbinol center without affecting a secondary allylic carbinol function on the same molecule. rsc.orghbni.ac.in This highlights the ability of biocatalysts to distinguish between similar functional groups, a task that can be challenging for traditional chemical reagents. rsc.org

Stereoselectivity , particularly the E/Z geometry of the double bond, is a critical consideration in RCM. mdpi.com While many RCM reactions using standard Grubbs-type catalysts tend to favor the more thermodynamically stable (E)-isomer, significant progress has been made in developing catalysts that can selectively produce the (Z)-isomer. mdpi.comnih.gov The choice of catalyst and the structure of the diene substrate are key factors influencing the E/Z ratio of the product. mdpi.com For instance, ruthenium catalysts bearing dithiolate ligands have been shown to be highly effective in stereoretentive RCM, generating macrocycles with excellent Z-selectivity (95–99% Z) from Z-olefin precursors. nih.gov This approach allows for the synthesis of specific isomers, such as the fragrance Yuzu lactone, more efficiently and selectively than previously reported methods. nih.gov

Table 2: Catalyst Influence on Stereoselectivity in Macrocyclic RCM
Catalyst TypeSubstrate FeatureResulting StereochemistrySelectivitySource
Standard Grubbs' Catalysts (e.g., G-II)Terminal dienes(E)-isomer favoredHigh E-selectivity for smaller rings (e.g., 14-membered) mdpi.com
Mo- or W-based catalystsTerminal dienes(Z)-isomer91-97% Z nih.gov
Ru-based with dithiolate ligands (stereoretentive)Diene with one (Z)-olefin(Z)-isomer95-99% Z nih.gov
Dithiolate NHC catalysts (e.g., Ru38)(Z)-alkenyl ω-alkenoates(Z)-isomer>95% Z mdpi.com

Mechanistic Insights into Biological Interactions of 1 Oxacyclohexadec 3 En 2 One

Molecular Recognition and Binding Mechanisms

The specific way this compound interacts with biological systems is a subject of ongoing research. Its large, flexible ring structure and the presence of a lactone group are key determinants of its binding capabilities.

The large lactone ring structure of 1-Oxacyclohexadec-3-en-2-one allows it to interact with biological membranes. This interaction can potentially alter membrane fluidity and other properties, which may have implications for processes like drug delivery where membrane interaction is a critical step. Research on related compounds suggests that they can interact with phospholipid membranes, causing changes in membrane topography and hydration. researchgate.net This interaction is often reversible and can lead to membrane destabilization without causing complete disruption. researchgate.net

Compound/Class Interaction with Membranes/Lipid Bilayers Observed Effects
This compound and related macrocyclic lactonesInteraction with the lipid bilayer of cellular membranes. Potential alteration of membrane fluidity.
Isoeugenol (structurally different, but illustrates membrane interaction)Interacts with phospholipid membranes in a reversible, non-disruptive manner. researchgate.netIncreased membrane fluidity, heterogeneous topography, and increased hydration. researchgate.net

This compound and its isomers can act as ligands, binding to cellular receptors or enzymes to modulate their activity. The unique lactone structure is a primary factor in its ability to interact with proteins and other macromolecules. While specific protein targets for this compound are still being fully elucidated, the broader class of macrocyclic lactones is known to interact with a variety of proteins. For instance, some macrocyclic lactones are known to be inhibitors of Cytochrome P-450 enzymes. drugbank.com

Compound/Class Interacting Proteins/Macromolecules Potential Biological Effects
This compoundReceptors or enzymes. Modulation of enzyme/receptor activity.
Macrocyclic Lactones (general class)Cytochrome P-450 CYP3A Inhibitors. drugbank.comInhibition of metabolic enzymes. drugbank.com

Proposed Biochemical Pathways and Metabolic Transformations

Once inside a biological system, this compound is likely subject to various metabolic processes that can transform its structure and alter its activity.

The chemical structure of this compound makes it susceptible to oxidation, particularly under strong alkaline conditions. This suggests that it may participate in cellular redox reactions, potentially interacting with enzymes involved in these pathways. The exact nature and consequences of these oxidative processes in a biological context require further investigation.

The lactone ring of this compound is prone to hydrolysis, especially in the presence of strong alkalis. In a biological setting, this degradation can be mediated by enzymes. For example, some polyesters derived from related macrolactones have shown susceptibility to enzymatic hydrolysis. researchgate.net However, the rate of degradation can be slow, and in some cases, polymers derived from similar macrolactones have shown no significant hydrolytic or enzymatic degradation under certain conditions. researchgate.net This suggests that the specific structure of the macrolactone and the conditions of the biological environment play a crucial role in its degradation.

Structure-Activity Relationship (SAR) Principles within the Oxacyclohexadec-en-one Class

The biological activity of compounds in the oxacyclohexadec-en-one class is highly dependent on their specific molecular structure. Even small changes, such as the position of the double bond within the macrocyclic ring, can lead to different biological effects.

Quantitative Structure-Activity Relationship (QSAR) studies are used to predict the biological activity and environmental impact of these compounds. researchgate.netgoogle.com These models use molecular descriptors to correlate the chemical structure with its biological or toxicological effects. For instance, QSAR can be used to predict the aquatic toxicity of these fragrance ingredients. researchgate.net The development of such models is crucial for understanding the potential effects of this diverse class of compounds. researchgate.net

Structural Feature Influence on Activity Example
Position of the double bondCan alter the biological and olfactory properties of the molecule.Isomers like Oxacyclohexadec-11-en-2-one and Oxacyclohexadec-12-en-2-one have the same molecular formula but differ in the double bond's position, leading to potentially different interactions.
Ring size and substituentsAffects binding affinity to target proteins and overall biological effect.The general class of macrocyclic lactones shows diverse activities based on these features. researchgate.net

Influence of Lactone Ring Size and Conformational Flexibility on Biological Profiles

The size of the lactone ring is a critical determinant of a macrocycle's biological activity, primarily through its influence on conformational flexibility. Unlike smaller, more rigid ring systems, medium- to large-sized lactones (containing 8 or more atoms in the ring) exhibit a high degree of conformational freedom. nih.gov This flexibility allows the molecule to adopt various shapes, which can be a determining factor in its ability to bind to a biological receptor. nih.govspringernature.com

Research on the synthesis of unsaturated macrolactones has shown that ring size affects the stability and ease of formation, with 15- to 20-membered rings often being optimal. mdpi.com The conformational preferences dictated by ring size can directly impact how the molecule presents its functional groups for interaction. For example, the ester group within the lactone ring can act as a coordination point, creating a 'template' that influences the cyclization process and the final, most stable conformation of the macrocycle. mdpi.com This inherent structural feature can, however, complicate stereochemical determination due to the presence of multiple low-energy conformations. nih.gov

Table 1: Comparison of Conformational Characteristics in Lactone Rings

Lactone Type Ring Size (Members) Key Conformational Features Impact on Biological Interaction
γ-Lactone 5 Rigid envelope conformations. Limited flexibility restricts binding possibilities.
δ-Lactone 6 More flexible than γ-lactones, with chair/boat equilibrium. Greater conformational freedom can influence stability and receptor interaction.
Medium-Sized Lactone 8-11 High levels of conformational flexibility; can lead to complex structural analysis. nih.gov Ability to adopt various conformations can be crucial for binding to diverse biological targets. nih.gov
Macrocyclic Lactone 12+ Flexible overall structure, but can adopt rigid conformations upon binding. acs.org Side chains often remain mobile. nih.gov Allows for induced-fit binding to complex biological sites like enzyme active sites. nih.govacs.org

Stereochemical Impact of Double Bond Geometry (E/Z Isomers) on Molecular Interactions

The synthesis of specific E or Z isomers is a significant challenge in organic chemistry, as the stereochemical outcome of ring-closing reactions can be difficult to predict. nih.gov However, achieving stereochemical purity is critical, as the biological activity can be highly dependent on a single isomer. For example, in the synthesis of dolabelides, which are naturally occurring anticancer macrocyclic lactones, controlling the alkene geometry is a crucial step. nih.gov

In some natural macrocyclic lactones, such as mycolactone, both E and Z isomers can exist in equilibrium. beilstein-journals.org In the case of mycolactone, the Z-isomer is more prevalent, a preference rationalized by the minimization of allylic strain induced by nearby methyl groups. beilstein-journals.org This demonstrates that subtle steric and electronic factors within the molecule can favor one geometric isomer over the other, directly impacting the structure presented for biological interaction. The development of stereoselective catalytic methods, particularly in ring-closing metathesis, has been pivotal in allowing chemists to reliably synthesize either the E or Z isomer, providing access to macrocycles with distinct shapes and, consequently, different biological profiles. springernature.comresearchgate.net

Table 2: Influence of Alkene Isomerism on Macrocycle Properties

Isomer Geometry General Impact on Molecular Shape Consequence for Biological Interaction
E (trans) Extended Creates a more linear or open ring conformation. Presents a specific three-dimensional profile for receptor binding. nih.gov
Z (cis) Bent Results in a more compact or folded ring conformation. Alters the molecular contour, potentially changing receptor affinity or selectivity. springernature.com

Substituent Effects on Biological Potency and Selectivity

The introduction of various substituents onto the macrocyclic lactone core is a fundamental strategy for modulating biological potency and selectivity. The nature, position, and stereochemistry of these functional groups can dramatically alter a compound's interaction with its biological target. scienceopen.comsci-hub.se

In the broad class of macrocyclic lactones, this principle is well-documented. For example, in avermectins, a class of potent anthelmintic compounds, structural differences such as the presence or absence of a substituent at the C-13 position, or different alkyl groups at the C-25 position, distinguish different members of the family and their specific activities. nih.govsemanticscholar.org Synthetic modifications to these substituent groups, such as altering the sugars attached to the macrocycle, can yield derivatives with improved or varied bioactivity. nih.govsemanticscholar.org

This concept is actively applied in drug discovery. In the development of kinase inhibitors, introducing different substituents to a macrocyclic scaffold is used to fine-tune activity and selectivity. scienceopen.com For instance, adding bulky groups to a benzene (B151609) ring on a macrocycle can enhance selectivity for a specific kinase. scienceopen.com Similarly, in the epothilone (B1246373) class of anticancer agents, adding novel structural motifs like fluorine atoms or altering substituents near the lactone moiety has led to analogues with exceptionally high potency. sci-hub.se These structure-activity relationship (SAR) studies demonstrate that even small changes to substituents can lead to significant differences in biological effect by altering factors such as binding affinity, target specificity, or metabolic stability. sci-hub.sersc.org

Table 3: Examples of Substituent Effects in Macrocyclic Compounds

Compound Class Substituent Modification Resulting Effect on Biological Profile Reference
Avermectins Alteration of alkyl group at C-25; modification of sugar moieties. Creates derivatives with varying anthelmintic efficacy and potency. nih.govsemanticscholar.org
Epothilones Introduction of fluorine atoms, aziridinyl groups, or methylated lactones. Produced analogues with significantly enhanced anticancer potency. sci-hub.se
Kinase Inhibitors Introduction of cyano and trifluoromethyl groups to pyrazole (B372694) rings. Significantly increased inhibitory activity against target kinases DYRK1A/B. scienceopen.com
Maleimide-based Enediynes Changing substituents on the propargyl group. Analyzed structure-activity relationships related to DNA cleavage and tumor cell death. rsc.org

Advanced Computational and Theoretical Studies on Macrocyclic Lactones

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)

Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT), are fundamental in understanding the electronic structure and energetics of molecules. These calculations solve approximations of the Schrödinger equation to determine molecular properties. DFT, in particular, has become a suitable and widely used methodology for studying large macrocyclic systems due to its balance of computational cost and accuracy. bvsalud.org For complex calculations, including solvent effects through continuum models is important for obtaining accurate electronic data. bvsalud.org

The synthesis of macrocyclic lactones like 1-Oxacyclohexadec-3-en-2-one involves a critical ring-closing step. Quantum chemical calculations are invaluable for elucidating the mechanisms of these macrocyclization reactions. By modeling the potential energy surface, researchers can identify the most likely reaction pathways, calculate activation energies (barriers), and analyze the geometry of transition states.

For instance, theoretical studies on the ring expansion of smaller lactone-derived carbenes into cyclic alkynes have been performed using high-level methods like CCSD(T) and DFT. mdpi.com These studies calculate the energy barriers for different rearrangement pathways, such as 1,2-carbon versus 1,2-oxygen shifts, to predict the favored mechanism. mdpi.com Similarly, DFT studies have been used to investigate catalysts, such as Grubbs-type ruthenium complexes, which are often employed in ring-closing metathesis (RCM) to form macrocycles. nih.gov Such calculations can reveal details about the catalyst's initiation rate and stability, which are crucial for optimizing the synthesis. nih.gov

A hypothetical DFT study on the final lactonization step to form this compound would involve locating the transition state for the intramolecular attack of a hydroxyl group onto a carboxylic acid derivative. The calculated energy barrier for this cyclization would provide a quantitative measure of the reaction's feasibility.

Table 1: Hypothetical DFT-Calculated Energies for a Macrocyclization Reaction This table illustrates the type of data generated from quantum chemical calculations for a reaction mechanism study. Energies are relative to the starting material.

SpeciesMethod/Basis SetSolvation ModelRelative Energy (kcal/mol)
Acyclic PrecursorB3LYP/6-31G(d)PCM (Toluene)0.0
Transition StateB3LYP/6-31G(d)PCM (Toluene)+25.4
This compoundB3LYP/6-31G(d)PCM (Toluene)-5.8

Note: Data is illustrative and not from a specific study on this compound.

Macrocycles such as this compound are highly flexible and can exist in numerous conformations. The conformational preference and stability are essential for their properties and biological activity. symeres.com Computational methods are used to explore the complex potential energy surface of these large rings to identify stable low-energy conformers.

A conformational study on related 16-membered macrodiolides using molecular mechanics (MM+), semi-empirical (PM3), and ab initio methods systematically searched for the most favored conformations. researchgate.net The analysis revealed several distinct conformational types, classified based on the relative orientation of the two ester groups within the macrocycle. researchgate.net The population of each conformer at equilibrium can be estimated from their relative energies using the Boltzmann distribution. researchgate.net For a symmetrical 16-membered macrodiolide, the most favored conformer was found to be a "type 4" structure, characterized by a pseudo-antiparallel arrangement of the two ester planes. researchgate.net

Table 2: Example of Conformational Analysis Results for a Symmetrical 16-Membered Macrodiolide

Conformer TypeRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Type 40.0031.3
Type 10.2520.5
Type 30.3219.2
Other Types>2.00<29.0

Source: Adapted from findings on 16-membered α, β-unsaturated macrodiolides. researchgate.net

This type of analysis would be directly applicable to understanding the three-dimensional structure of this compound.

Stereoelectronic effects are orbital-based interactions that dictate the geometry and reactivity of molecules. wikipedia.org In macrocyclization, these effects are crucial for understanding the feasibility and stereochemical outcome of the ring-closing reaction. acs.orgacs.org The formation of a stable ring requires the reactive atoms to adopt a specific three-dimensional arrangement that allows for efficient orbital overlap in the transition state.

In the synthesis of complex macrocycles, transannular reactions, such as Michael additions, can be guided by stereoelectronic effects. nih.gov For the cyclization to be successful, there must be a favorable alignment of the participating orbitals—typically a nucleophilic highest occupied molecular orbital (HOMO) and an electrophilic lowest unoccupied molecular orbital (LUMO). wikipedia.orgnih.gov For instance, the cyclization might depend on a "Felkin-Anh-like" stereoelectronic alignment where the forming bond is anti-periplanar to the σ* orbital of an adjacent substituent. nih.gov

The formation of the α,β-unsaturated lactone system in this compound via an intramolecular reaction would be heavily influenced by these principles. Quantum chemical calculations can map the electron density and molecular orbitals to visualize and quantify these stabilizing interactions, explaining why certain cyclization pathways are preferred over others.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules and their dynamic conformational changes.

Many macrocyclic lactones exhibit biological activity by binding to specific protein or RNA targets. umaryland.edunih.gov Molecular dynamics simulations are a key tool for predicting and analyzing these interactions at the atomic level. nih.gov For example, extensive MD simulations have been performed on macrolide antibiotics to understand their binding to the bacterial ribosome. umaryland.edunih.gov

These studies use methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to calculate the binding free energies of the macrolide to its receptor. nih.gov The calculations can decompose the total binding energy into contributions from different types of forces, such as van der Waals interactions and electrostatics, and can identify the key amino acid residues in the binding pocket that contribute most to the affinity. nih.gov For macrolides binding to the ribosome, van der Waals and hydrophobic interactions are often found to be more significant than electrostatic contributions. nih.govacs.org Although specific studies on this compound may not be available, this methodology is standard for predicting how it might interact with a putative biological target.

Table 3: Example of Key Interacting Residues for Macrolide Binding Identified via Simulation

Macrolide ClassBiological TargetKey Interacting ResiduesPrimary Interaction Type
14-Membered (e.g., Erythromycin)Bacterial 50S RibosomeA2058, A2059Hydrogen Bonding, Hydrophobic
16-Membered (e.g., Josamycin)Bacterial 50S RibosomeA2058, A2503Hydrophobic
VariousErythromycin Esterase CPHE248, MET333, PHE344Hydrophobic

Source: Compiled from studies on various macrolides. nih.govacs.orgrsc.org

Molecular dynamics simulations can model the dynamic behavior of macrocycles in different environments, such as in a vacuum, in solution (e.g., water or chloroform), or when bound to a receptor. rsc.orgrsc.org These simulations reveal how the macrocycle's conformation fluctuates over time. A study of the 14-membered macrolide roxithromycin (B50055) using MD simulations showed that the molecule likely exists as an equilibrium of different ring conformers in solution. rsc.org

Furthermore, simulations can show how the flexibility of the macrocyclic ring is altered upon binding to a target. rsc.org For the 16-membered macrolide josamycin, a combination of NMR experiments and molecular modeling indicated that out of multiple conformations present in solution, one specific pre-existing conformation is preferentially selected upon binding to the ribosome. rsc.org This highlights the importance of conformational dynamics in biological recognition. Understanding the dynamic nature of this compound is crucial for predicting its physical properties and potential mechanisms of action.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches for Macrocyclic Scaffolds

The application of computational methods has become indispensable in modern drug discovery, and the unique chemical space occupied by macrocyclic lactones presents both opportunities and challenges for these approaches. Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies provide powerful tools to navigate the structural complexity and vastness of macrocyclic scaffolds, enabling the systematic analysis and prediction of their biological activities. nih.gov These in silico techniques are crucial for prioritizing the synthesis of novel analogues, thereby accelerating the discovery of new therapeutic agents while reducing associated costs. nih.govnih.gov

Cheminformatics approaches facilitate the management, analysis, and modeling of large libraries of macrocyclic compounds. nih.gov A significant advancement in this area is the development of specialized databases, such as MacrolactoneDB, which compiles nearly 14,000 known macrolactones and their associated bioactivity data. nih.govncsu.edu Such databases serve as a foundation for analyzing the chemical distribution of this compound class and for building predictive models. researchgate.net The analysis of macrocyclic libraries often involves calculating a range of molecular descriptors to characterize their physicochemical properties. researchgate.net These descriptors are fundamental inputs for QSAR models, which aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov

For macrocyclic scaffolds, standard descriptors are often supplemented with custom descriptors designed to capture the unique structural features of these large rings. nih.govncsu.edu Researchers have developed and utilized various descriptors to map the chemical space of macrocycles, as detailed in the table below.

Table 1: Common Molecular Descriptors in Macrocyclic Lactone Analysis

Descriptor Abbreviation Significance in Macrocycle Analysis
Molecular Weight MW Indicates the size of the molecule; macrocycles typically have high MWs, often placing them in the "beyond Rule of 5" space. acs.org
Hydrogen Bond Acceptors HBA Quantifies the number of atoms that can accept hydrogen bonds, influencing solubility and target binding. nih.gov
Hydrogen Bond Donors HBD Quantifies the number of atoms that can donate hydrogen bonds, affecting membrane permeability and receptor interactions. nih.gov
Topological Polar Surface Area TPSA Estimates the polar surface area, which is a key factor in predicting a drug's transport properties and oral bioavailability. nih.gov

This table summarizes key molecular descriptors used to characterize macrocyclic lactones in cheminformatics studies. The significance of each descriptor is highlighted in the context of analyzing large, complex macrocyclic structures.

Research has shown strong correlations between certain descriptors within large macrocycle libraries. For instance, a study on a virtual library of one million macrolide scaffolds found a very strong positive correlation between molecular weight (MW) and the number of heavy atoms (r = 0.99), as well as relatively strong positive correlations between MW and TPSA (r = 0.66), HBA (r = 0.71), and HBD (r = 0.67). nih.gov Such analyses are vital for understanding the diversity and property distribution of virtual libraries before undertaking expensive synthesis and screening. nih.govresearchgate.net

QSAR modeling for macrocyclic lactones often employs machine learning algorithms to handle the complexity and size of the datasets. nih.gov By training models on known data, it becomes possible to predict the activity of new or virtual compounds against various biological targets. ncsu.edu A notable study utilized the MacrolactoneDB to generate regression models for predicting activity against targets like Plasmodium falciparum, Hepatitis C virus, and T-cells. nih.govncsu.edu This research demonstrated that combining different sets of molecular descriptors often enhances the predictive power of the models, with algorithms like Random Forest showing particular effectiveness. nih.gov

Table 2: Example of a Machine Learning Approach for Macrocycle Bioactivity Prediction

Component Description
Dataset MacrolactoneDB (approx. 14,000 compounds) nih.gov
Biological Targets Plasmodium falciparum, Hepatitis C virus, T-cells nih.gov
Machine Learning Algorithms Random Forest, among others nih.gov
Descriptor Sets Seven different molecular descriptor sets were used, including newly developed ones specific to macrolides. nih.govncsu.edu

| Key Finding | Merging different descriptor sets and using consensus or hybrid modeling approaches yielded the best predictive power for biological endpoints. nih.gov |

This table outlines the components of a machine learning study focused on predicting the bioactivity of macrocyclic lactones, based on findings from research utilizing the MacrolactoneDB. nih.govncsu.edu

The ultimate goal of these computational studies is to create robust and predictive QSAR models that can guide the rational design of new macrocyclic lactones, such as derivatives of scaffolds like this compound. nih.govrsc.org By identifying the key structural features that correlate with desired biological activity, these models allow computational chemists to prioritize candidates with a higher probability of success, thereby streamlining the drug discovery pipeline for this privileged, yet underexplored, class of compounds. nih.govnih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
Cyclododecanone
18-Crown-6
Globalide
Habanolide

Non Clinical Applications and Emerging Technologies for 1 Oxacyclohexadec 3 En 2 One

Advancements in Fragrance and Flavor Chemistry

The primary non-clinical application of 1-Oxacyclohexadec-3-en-2-one lies within the fragrance industry, where it is valued for its distinct scent profile and fixative properties.

This compound, often referred to by trade names such as Habanolide or Globalide, is a synthetic musk. nih.gov Its olfactory profile is characterized as a clean, fresh, and dry musk with pronounced powdery and slightly woody elements. iiita.ac.inbcfragrance.comthegoodscentscompany.com Perfumers also describe its scent as having notes of sweet cream, herbs, and wax. fragranceconservatory.com The odor is considered elegant, warm, and substantive. bcfragrance.com

The relationship between the molecular structure of an odorant and its perceived scent is a fundamental concept in fragrance chemistry. perfumerflavorist.com For this compound, its sixteen-membered macrocyclic lactone structure is key to its characteristic musk odor. The presence of the double bond within the ring is thought to enhance the molecule's rigidity. The specific stereochemistry, particularly the (S)-enantiomer, is noted to improve the diffusivity of the fragrance. scentspiracy.com The general principle holds that the molecular shape and electronic charge distribution are the main determinants of a molecule's odor quality. perfumerflavorist.com

Table 1: Olfactory Profile of this compound

AttributeDescription
Odor Family Musk
Key Descriptors Clean, Fresh, Dry, Powdery, Woody, Sweet, Warm, Elegant
Strength Medium to Powerful
Substantivity High

A crucial aspect of a fragrance ingredient's utility is its stability and performance in various product bases. This compound demonstrates good stability in a range of consumer products. thegoodscentscompany.com It is particularly stable in soaps, lotions, shampoos, and antiperspirants. bcfragrance.comthegoodscentscompany.com The molecule is known to withstand alkaline conditions found in soap processing and shows minimal discoloration. scentspiracy.com

The release of the fragrance from a product is a complex process. In products like fabric softeners, it can be micro-encapsulated to control its release over time, providing a "blooming" effect. scentspiracy.com Its use is widespread in air care products, polishes, waxes, and various washing and cleaning products. europa.eu The stability in these formulations ensures that the desired musk fragrance is effectively delivered to the consumer during and after product use.

Table 2: Stability of this compound in Various Formulations

Product TypeStability Rating
Body LotionGood
ShampooGood
SoapVery Good
Antiperspirant/Deodorant Roll-onGood
PowderVery Good
Citric CleanerGood
All-Purpose CleanerVery Good
BleachPoor

Source: bcfragrance.comthegoodscentscompany.com

Agricultural and Biopesticide Research Potential

Emerging research has begun to explore the biological activities of this compound and related macrocyclic lactones, indicating potential applications in agriculture.

Research has indicated that this compound possesses antimicrobial properties. Studies have shown that it can inhibit the growth of certain microbial strains in vitro. Specifically, related macrolide compounds have demonstrated moderate activity against gram-positive bacteria and some fungi. rsc.org For instance, research on fatty acid-based macrocyclic lactones, which share a similar structural class, has shown selective antibacterial activity. One study found that a larger ring-sized lactone exhibited excellent antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. eurjchem.com This suggests that the macrocyclic lactone structure is a promising scaffold for the development of new antimicrobial agents.

The antimicrobial properties of this compound and similar compounds suggest a potential role as plant protectants. By inhibiting the growth of pathogenic bacteria and fungi, these compounds could help safeguard crops from various diseases. The study of macrocyclic lactones as biopesticides is an active area of research. Their unique structures allow them to interact with biological membranes and proteins, potentially disrupting the function of these biomolecules in pests and pathogens. The development of such compounds could offer a more targeted and potentially more environmentally friendly alternative to traditional synthetic pesticides.

Innovations in Specialty Chemical Synthesis and Materials Science

The synthesis and potential applications of this compound in materials science are areas of ongoing innovation, driven by advancements in synthetic methodologies that allow for more efficient and sustainable production.

One of the most significant innovations in the synthesis of macrocyclic lactones like this compound is the application of Ring-Closing Metathesis (RCM) . wikipedia.org This method has become a powerful tool for creating large ring structures from diene precursors. eurjchem.com The reaction is catalyzed by transition-metal complexes, most notably Grubbs' catalysts, which are known for their tolerance of a wide range of functional groups and their effectiveness in producing large rings. eurjchem.comorganic-chemistry.org The synthesis of macrolactones via RCM is considered atom-economical as the primary byproduct is volatile ethylene (B1197577). wikipedia.org This method offers high yields and allows for the tailored synthesis of macrocycles with specific ring sizes and functionalities, which is advantageous for creating novel materials. eurjchem.com

The table below outlines key synthetic methods for related macrocyclic lactones, with RCM representing a significant advancement.

Synthetic Method Description Key Advantages
Macrolactonization Intramolecular esterification of a long-chain hydroxy acid. A classic and well-established method.
Ring-Closing Metathesis (RCM) Intramolecular metathesis of a diene catalyzed by a transition metal complex. wikipedia.orgHigh functional group tolerance, atom economy, applicable to a wide range of ring sizes. wikipedia.orgorganic-chemistry.org

In the realm of materials science , while this compound is primarily recognized for its use in the fragrance industry, its structural features suggest potential applications in polymer chemistry and specialty materials. researchgate.net The large lactone ring structure is a subject of interest in biological research for understanding interactions with biological membranes and proteins. This interaction potential could be harnessed in the development of new materials.

Isomers and related macrocyclic lactones are noted for their use in the synthesis of polymers, lubricants, and surfactants. The ability of the lactone ring to be incorporated into polymer chains could lead to the development of biodegradable polyesters or polymers with unique physical properties. The long hydrocarbon chain and the polar ester group suggest potential surfactant properties. However, specific research detailing the integration of this compound into such materials is limited, indicating an emerging field of study.

Future Research Directions and Unaddressed Scientific Inquiries

Development of Highly Enantioselective Synthesis Strategies for Chiral Analogues

The creation of chiral analogues of 1-Oxacyclohexadec-3-en-2-one is a significant challenge, as stereochemistry often dictates biological activity. While various methods exist for the synthesis of lactones and macrocycles, achieving high enantioselectivity remains a primary objective. organic-chemistry.orgrsc.org Future research should focus on developing robust and efficient asymmetric syntheses.

Key areas for exploration include:

Organocatalysis: The use of small chiral organic molecules as catalysts offers a powerful tool for asymmetric synthesis. nih.govrsc.org Research into novel chiral phosphoric acids or amine-based catalysts could lead to highly enantioselective macrocyclization reactions. rsc.org

Dynamic Kinetic Resolution (DKR): Combining a rapid racemization of a starting material with a stereoselective reaction allows for the theoretical conversion of a racemate into a single enantiomer with up to 100% yield. Applying DKR strategies, such as Ru-catalyzed asymmetric transfer hydrogenation of keto-acid precursors, could provide an efficient route to chiral lactones that can be elaborated into analogues of this compound. rsc.org

Transition Metal Catalysis: The development of novel chiral ligands for transition metals (e.g., Palladium, Ruthenium, Gold) continues to be a fruitful area for asymmetric synthesis. organic-chemistry.orgresearchgate.net Exploring catalytic metallic dipole relay strategies or enantioselective C-H activation could provide new pathways to complex chiral macrocycles. researchgate.netacs.org

Table 1: Emerging Strategies for Enantioselective Macrocycle Synthesis

Strategy Mechanism Potential Advantages for Chiral Analogues Key Challenges
Chiral Organocatalysis Use of small, metal-free chiral molecules to catalyze intramolecular cyclization. nih.govrsc.org High enantioselectivity, operational simplicity, lower toxicity compared to metal catalysts. Catalyst loading, scalability, and substrate scope for large macrocycles.
Dynamic Kinetic Resolution (DKR) A racemic starting material is converted to a single enantiomeric product via in-situ racemization and enantioselective reaction. rsc.org High theoretical yields (>50%), access to highly pure enantiomers. Requires compatible racemization and reaction conditions, catalyst compatibility.

| Asymmetric C-H Activation | Transition metal-catalyzed enantioselective formation of C-C or C-heteroatom bonds via activation of an inert C-H bond. acs.org | High atom economy, novel bond disconnections, access to previously inaccessible structures. | Regioselectivity, controlling enantioselectivity in flexible macrocyclic precursors. |

Comprehensive Elucidation of Metabolic Fates and Environmental Degradation Pathways

The lifecycle of this compound and its analogues, both within biological systems and in the environment, is poorly understood. As a lipophilic macrocycle, it is expected to exhibit specific pharmacokinetic properties, such as a large volume of distribution and persistence in fatty tissues. nih.govmsdvetmanual.com However, detailed metabolic maps and degradation pathways are currently lacking.

Unaddressed scientific inquiries include:

Metabolic Profiling: What are the primary metabolites of this compound in key biological systems (e.g., human, mammalian models)? Identifying the specific cytochrome P450 (CYP) enzymes or other metabolic pathways (e.g., hydrolysis, glucuronidation) responsible for its biotransformation is crucial. hyphadiscovery.com

Transporter Interactions: Do P-glycoprotein (P-gp) and other multidrug resistance transporters interact with this macrocycle, affecting its absorption, distribution, and elimination? nih.gov Understanding these interactions is vital for predicting its pharmacokinetic behavior.

Environmental Persistence and Biodegradation: How persistent is this compound in soil and aquatic environments? Identifying microbial consortia or specific enzymes capable of degrading the macrocyclic ring is essential for assessing its environmental impact. nih.gov Research should aim to map the complete biodegradation pathway to ensure that persistent or toxic intermediates are not formed. researchgate.net

Advanced SAR and De Novo Design of Novel Bioactive Macrocycles

Systematic exploration of the structure-activity relationships (SAR) for this compound is necessary to unlock its therapeutic potential. researchgate.net Modern computational tools and synthetic strategies can accelerate the design and discovery of novel, potent, and selective bioactive macrocycles.

Future research directions should encompass:

Advanced SAR Studies: Systematically modifying the macrocycle's structure—by altering ring size, repositioning the double bond and ketone functionalities, and introducing diverse substituents—is needed to probe the key structural features required for biological activity. researchgate.net This involves correlating specific structural changes with their impact on target binding and functional effects.

De Novo Computational Design: Utilizing generative artificial intelligence and deep learning models can facilitate the de novo design of entirely new macrocyclic scaffolds. nih.gov These models can be trained on existing libraries of bioactive compounds to generate novel structures with a high probability of possessing desired biological activities. nih.gov

Target-Templated Design: For specific biological targets, such as protein-protein interfaces, computational methods can be used to design macrocycles that are shape-complementary to the binding site. rsc.org This approach can lead to the discovery of highly potent and selective inhibitors for challenging therapeutic targets.

Exploration of Chemoenzymatic and Biocatalytic Synthesis Methods

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can perform complex chemical transformations with high stereo-, regio-, and chemoselectivity under mild conditions. For a molecule like this compound, combining enzymatic and chemical steps (chemoenzymatic synthesis) holds significant promise. nsf.gov

Key opportunities for future research include:

Enzymatic Macrolactonization: Lipases and esterases have been successfully used to catalyze the intramolecular cyclization of hydroxy acids to form macrocyclic lactones. tandfonline.comresearchgate.net Screening for and engineering novel lipases with high activity and selectivity for the specific precursor of this compound is a primary goal.

Biocatalysis in Non-conventional Media: The use of supercritical fluids, such as scCO₂, as solvents for biocatalytic reactions can enhance reaction rates and simplify product separation. tandfonline.comtandfonline.com Investigating the enzymatic synthesis of this macrocycle in such media could lead to more efficient and sustainable production processes. tandfonline.com

Modular Chemoenzymatic Strategies: A powerful approach involves using enzymes to create key chiral building blocks or to perform specific late-stage functionalizations on a synthetically derived macrocyclic core. nsf.govnih.govresearchgate.net This modularity allows for the rapid generation of a diverse library of analogues for SAR studies.

Table 2: Biocatalytic Approaches for Macrocyclic Lactone Synthesis

Approach Enzyme Class Description Potential Application to this compound
Intramolecular Esterification Lipases, Esterases Catalyze the ring-closing lactonization of a linear ω-hydroxy carboxylic acid precursor. researchgate.net Direct synthesis of the macrocyclic core from its seco-acid.
Baeyer-Villiger Oxidation Baeyer-Villiger Monooxygenases (BVMOs) Convert a cyclic ketone precursor into the corresponding lactone by inserting an oxygen atom. nih.gov Synthesis of the lactone from a 16-membered cyclic ketone precursor.

| Oxidative Lactonization | Alcohol Dehydrogenases (ADHs) | Catalyze the double oxidation of a 1,16-diol precursor, first to the lactol and then to the lactone. nih.gov | Alternative synthetic route from a readily available linear diol. |

Interdisciplinary Approaches Combining Synthetic, Computational, and Biological Research for Macrocyclic Systems

The inherent complexity of macrocyclic systems necessitates a highly interdisciplinary research approach. sit.edu.cn Progress in understanding and exploiting this compound will depend on the seamless integration of multiple scientific disciplines.

A holistic research program should involve a feedback loop incorporating:

Computational Chemistry: In silico modeling to predict the conformational preferences of the macrocycle, its potential binding modes with biological targets, and its pharmacokinetic properties.

Synthetic Organic Chemistry: The development of efficient and flexible synthetic routes to produce the parent macrocycle and a diverse array of rationally designed analogues. nih.gov This includes both traditional and biocatalytic methods.

Chemical Biology & Pharmacology: The use of robust biochemical and cell-based assays to evaluate the biological activity of the synthesized compounds, elucidate their mechanism of action, and validate computational predictions. southampton.ac.uk

Structural Biology: Techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of macrocycle-protein complexes, providing crucial insights for further structure-based design. sit.edu.cn

By fostering collaboration between computational modelers, synthetic chemists, and biologists, the scientific community can accelerate the discovery process, moving from initial concept to validated bioactive lead compounds more efficiently. southampton.ac.ukisc-ras.ru

Q & A

Q. What are the established synthetic pathways for 1-Oxacyclohexadec-3-en-2-one, and how can researchers validate the purity and structural identity of the compound?

Methodological Answer: Synthesis typically involves macrocyclic lactonization or ring-closing metathesis. To validate purity, use high-performance liquid chromatography (HPLC) with a polar stationary phase, and confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For new compounds, ensure spectral data (e.g., DEPT, COSY, HSQC) align with predicted splitting patterns and molecular formulas. Cross-reference with literature-reported melting points or optical rotations .

Q. How should researchers design experiments to characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Use accelerated stability testing: prepare buffered solutions (pH 3–10) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy or gas chromatography (GC) at regular intervals. Apply Arrhenius kinetics to extrapolate shelf-life. Include control samples and triplicate measurements to account for experimental variability. Report deviations from ideal first-order kinetics in the discussion section .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in the proposed reaction mechanisms for the formation of this compound?

Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and intermediate energies. Compare computed activation barriers with experimental kinetic data. If discrepancies arise, re-evaluate solvent effects (via implicit solvation models) or consider alternative pathways (e.g., zwitterionic intermediates). Validate computational results against isotopic labeling experiments .

Q. What strategies are effective in analyzing conflicting spectroscopic data for this compound derivatives, particularly in distinguishing regioisomers?

Methodological Answer: Combine 2D NMR techniques (NOESY, ROESY) to assess spatial proximity of protons. For mass spectrometry, employ tandem MS/MS with collision-induced dissociation (CID) to compare fragmentation patterns. Use X-ray crystallography as a definitive structural tool. If crystallography is unfeasible, apply quantum mechanical NMR prediction software (e.g., ACD/Labs or Gaussian) to simulate spectra for each isomer .

Q. How can researchers optimize the enantioselective synthesis of this compound using chiral catalysts?

Methodological Answer: Screen chiral ligands (e.g., BINOL-derived phosphates) in asymmetric catalysis setups. Use design of experiments (DoE) to evaluate factors like catalyst loading, solvent polarity, and temperature. Monitor enantiomeric excess (ee) via chiral GC or HPLC. Apply multivariate analysis to identify significant variables. If ee plateaus below 90%, investigate competing racemization pathways or catalyst deactivation .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for reconciling contradictory bioactivity data in studies involving this compound analogs?

Methodological Answer: Employ meta-analysis techniques to aggregate data from multiple studies. Use weighted regression to account for sample size disparities. For in vitro/in vivo discrepancies, apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to assess bioavailability or metabolic stability. Report confidence intervals and p-values with adjustments for multiple comparisons (e.g., Bonferroni correction) .

Q. How should researchers address reproducibility challenges in the spectral characterization of this compound across different laboratories?

Methodological Answer: Adopt standardized protocols for instrument calibration (e.g., NMR referencing to TMS, GC-MS tuning with perfluorotributylamine). Share raw data files (e.g., JCAMP-DX for NMR) in supplementary materials. Conduct interlaboratory round-robin tests and use Bland-Altman plots to quantify systematic biases. Document solvent purity and instrument parameters in detail .

Literature and Experimental Design

Q. What criteria should guide the selection of primary literature for benchmarking synthetic yields of this compound?

Methodological Answer: Prioritize studies with full experimental details (solvents, catalysts, reaction times) and characterization data. Exclude papers lacking reproducibility safeguards (e.g., no control experiments). Use citation tracking tools (e.g., Web of Science) to identify highly cited protocols. Cross-validate claims with patents or technical reports from authoritative databases (e.g., Reaxys, SciFinder) .

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on the biological activity of this compound?

Methodological Answer:

  • Feasible: Ensure access to specialized instrumentation (e.g., LC-MS for metabolite identification).
  • Novel: Focus on understudied targets (e.g., quorum-sensing inhibition in biofilms).
  • Ethical: Adhere to institutional guidelines for cytotoxicity assays.
  • Relevant: Align with emerging priorities like antimicrobial resistance. Frame hypotheses using PECO (Population, Exposure, Comparison, Outcome) templates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.